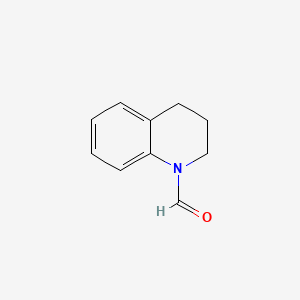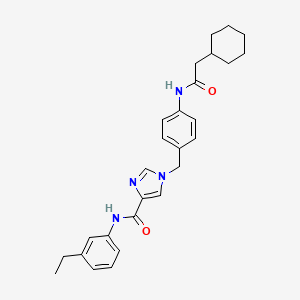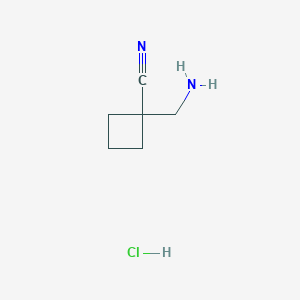
3,4-dihydroquinoline-1(2H)-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4-dihydroquinoline-1(2H)-carbaldehyde” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “3,4-dihydroquinoline-1(2H)-carbaldehyde” were not found, related compounds such as 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular structure of “3,4-dihydroquinoline-1(2H)-carbaldehyde” is likely to be similar to that of its related compounds, such as 3,4-dihydroisoquinolin-1(2H)-one .Chemical Reactions Analysis
Again, while specific chemical reactions involving “3,4-dihydroquinoline-1(2H)-carbaldehyde” were not found, related compounds such as 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown antioomycete activity against the phytopathogen Pythium recalcitrans .Applications De Recherche Scientifique
Synthesis and Chemistry
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, like 3,4-dihydroquinoline-1(2H)-carbaldehyde, have focused on the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems. These compounds have significant synthetic applications and biological evaluation (Hamama et al., 2018).
Catalysis and Reaction Mechanisms
- Research on 3,4-dihydroquinoline derivatives includes the development of catalyst-controlled switches in diastereoselectivities, facilitating the enantioselective construction of functionalized 3,4-dihydro-2H-thiopyrano[2,3-b]quinolines with multiple stereocenters, highlighting their significance in stereoselective synthesis (Ping et al., 2017).
Biological Activities and Medical Applications
- The synthesis of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives and their copper(II) complexes have been explored for potential biological activities. These complexes have shown strong radical scavenging properties and exhibited cytotoxicity against various cell lines, suggesting their potential in medicinal chemistry (Raja et al., 2011).
Materials Science and Organic Synthesis
- Ruthenium(II) carbonyl complexes containing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone ligands have been studied for their catalytic efficiency in reactions like amidation of alcohols with amines, highlighting their potential as catalysts in organic synthesis and material science applications (Selvamurugan et al., 2016).
Environmental Applications
- In the context of environmental applications, the inhibition behavior of quinoline derivatives, including those related to 3,4-dihydroquinoline-1(2H)-carbaldehyde, has been studied for corrosion protection of mild steel in acidic solutions, demonstrating their potential as environmentally friendly corrosion inhibitors (Lgaz et al., 2017).
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinoline-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-8-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZDJWSZVSCQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroquinoline-1(2H)-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2744603.png)

![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2744609.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2744610.png)
![3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B2744612.png)
![1'-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744614.png)

![1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2744617.png)




![6-benzyl-2,5-dimethyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744623.png)
